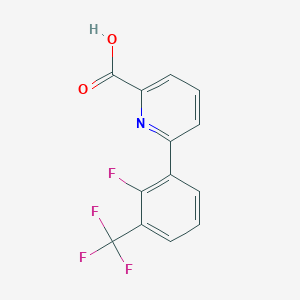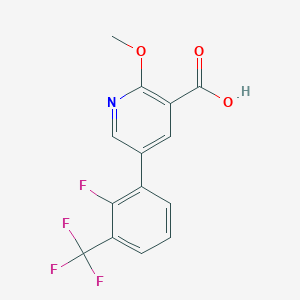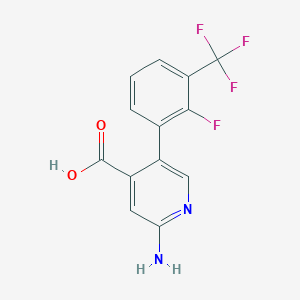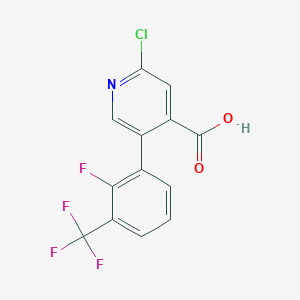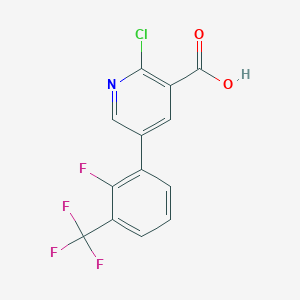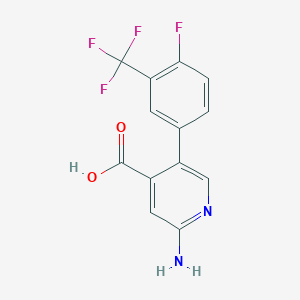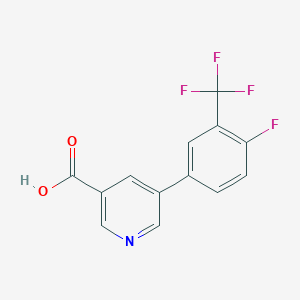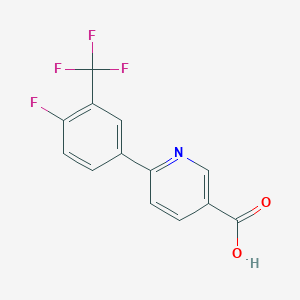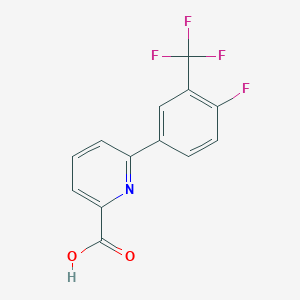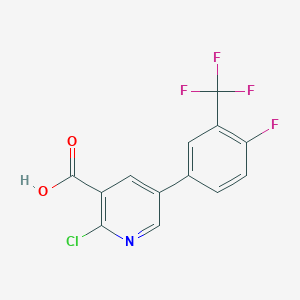
4-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid, or 4-F3TPA, is an organic compound with a wide range of applications in scientific research. It belongs to the family of fluoro-trifluoromethylphenylpicolinic acids, and is one of the most commonly used compounds in this group. Its unique properties make it a valuable tool for scientists in the fields of biochemistry, pharmacology, and medicinal chemistry.
科学研究应用
4-F3TPA has a wide range of applications in scientific research. It is used as a fluorescent probe for imaging and tracking of proteins and other biomolecules in living cells. It is also used as a substrate for enzymes, as a tool for studying enzyme kinetics, and as a ligand for affinity chromatography. Additionally, 4-F3TPA is used in drug discovery and development, as it can be used to identify and characterize new drug targets.
作用机制
4-F3TPA acts as a substrate for enzymes, binding to their active sites and undergoing a chemical reaction. It can also act as a ligand, binding to a specific receptor on the surface of a cell and triggering a response. Additionally, 4-F3TPA can act as a fluorescent probe, emitting light when exposed to certain wavelengths of light. This can be used to image and track proteins and other biomolecules in living cells.
Biochemical and Physiological Effects
4-F3TPA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinase-2. Additionally, 4-F3TPA has been found to have anti-inflammatory, antioxidant, and anti-cancer effects. It also has the potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.
实验室实验的优点和局限性
4-F3TPA has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for larger quantities. Additionally, it is relatively stable and has a long shelf-life. Its unique properties also make it a valuable tool for scientists in the fields of biochemistry, pharmacology, and medicinal chemistry. However, 4-F3TPA also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, it can be toxic to some cells, so it is important to use it with caution.
未来方向
There are many potential future directions for 4-F3TPA research. It could be used to develop new drugs or treatments for diseases, such as cancer and neurodegenerative disorders. Additionally, it could be used to develop new imaging techniques and tools for tracking proteins and other biomolecules in living cells. It could also be used to study the effects of environmental toxins on living organisms. Finally, it could be used to develop new methods for drug delivery and targeting.
合成方法
4-F3TPA is synthesized using a two-step process involving the reaction of 4-fluoro-3-trifluoromethylbenzaldehyde and picolinic acid. In the first step, the aldehyde is condensed with the picolinic acid in the presence of a base such as sodium hydroxide to form an intermediate. In the second step, the intermediate is treated with a reducing agent such as sodium borohydride to form 4-F3TPA. The synthesis of 4-F3TPA is relatively simple and can be easily scaled up for larger quantities.
属性
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-10-2-1-7(5-9(10)13(15,16)17)8-3-4-18-11(6-8)12(19)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVRKANJCXMTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)C(=O)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


